Ethyl methyl ethyl(phenyl)propanedioate
CAS No.: 596-33-8
Cat. No.: VC20666545
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 596-33-8 |
|---|---|
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | 1-O-ethyl 3-O-methyl 2-ethyl-2-phenylpropanedioate |
| Standard InChI | InChI=1S/C14H18O4/c1-4-14(12(15)17-3,13(16)18-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3 |
| Standard InChI Key | RDMAXRCDPQFFQJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OCC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a central propanedioate (malonate) core, where one oxygen atom is substituted with an ethyl group (-OCH₂CH₃), another with a methyl group (-OCH₃), and the central carbon bears both an ethyl and a phenyl group (-C₆H₅) . This configuration is represented by the SMILES string:
CCC(C1=CC=CC=C1)(C(=O)OC)C(=O)OCC .
Table 1: Key Structural Identifiers
Stereochemical Considerations
The molecule’s central carbon (C2) is fully substituted, creating a tetrahedral geometry. The presence of bulky groups (phenyl and ethyl) introduces steric hindrance, which may influence its reactivity in nucleophilic substitution or addition reactions .
Solubility and Stability
While explicit solubility data for this compound are unavailable, its ester-rich structure suggests lipophilicity, making it more soluble in organic solvents like ethanol or dichloromethane than in water. The phenyl group further enhances hydrophobic interactions, potentially increasing membrane permeability in biological systems .
Synthesis and Production Methods
General Synthetic Strategies
Propanedioate esters are typically synthesized via esterification reactions between malonic acid derivatives and alcohols. For Ethyl methyl ethyl(phenyl)propanedioate, a plausible route involves:
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Diethyl malonate as the starting material.
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Sequential alkylation at the central carbon using ethyl and phenyl groups.
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Selective esterification with ethanol and methanol under acidic or basic conditions .
Challenges in Synthesis
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Regioselectivity: Ensuring correct placement of ethyl, methyl, and phenyl groups requires precise control of reaction conditions.
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Steric Effects: Bulky substituents may slow reaction kinetics, necessitating elevated temperatures or catalysts .
Industrial Scalability
Reactivity and Functional Transformations
Hydrolysis Reactions
The ester groups in Ethyl methyl ethyl(phenyl)propanedioate are susceptible to acid- or base-catalyzed hydrolysis, yielding malonic acid derivatives. For example:
.
Nucleophilic Additions
The electron-withdrawing ester groups activate the central carbon for Michael additions or alkylation reactions, enabling the synthesis of complex organic molecules. For instance, reaction with Grignard reagents could introduce additional alkyl or aryl groups .
Table 2: Predicted Reactivity Profile
| Reaction Type | Reagents/Conditions | Expected Products |
|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻ | Malonic acid derivatives |
| Ester Exchange | ROH, H⁺ | Mixed esters (e.g., propyl, butyl) |
| Nucleophilic Addition | RMgX (Grignard) | Alkylated propanedioates |
Comparative Analysis with Related Compounds
Diethyl Malonate (CAS 105-53-3)
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Structure: Lacks phenyl and ethyl groups at the central carbon.
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Reactivity: More reactive toward nucleophiles due to less steric hindrance.
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Applications: Widely used in the synthesis of barbiturates .
Ethyl Acetoacetate (CAS 141-97-9)
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Structure: Contains a ketone group instead of esters.
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Reactivity: Enol tautomerism enables keto-enol equilibria, useful in Claisen condensations .
Table 3: Structural and Functional Comparisons
| Compound | Key Functional Groups | Steric Hindrance | Primary Applications |
|---|---|---|---|
| Ethyl methyl ethyl(phenyl)propanedioate | Esters, phenyl | High | Synthetic intermediate (potential) |
| Diethyl malonate | Esters | Low | Pharmaceutical synthesis |
| Ethyl acetoacetate | Ketone, ester | Moderate | Perfumery, organic synthesis |
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